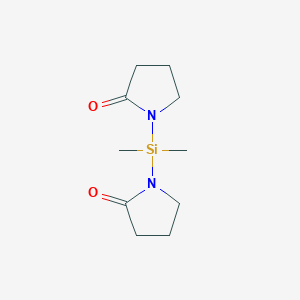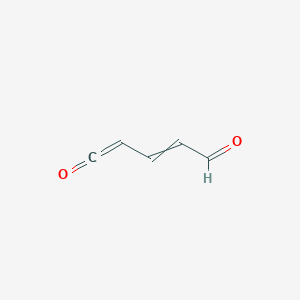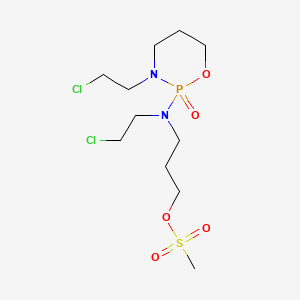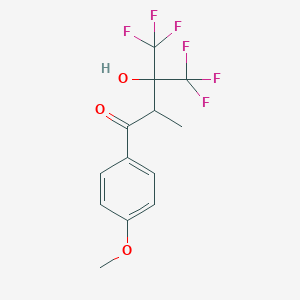
Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate is a complex organic compound primarily used as a reactive dye. This compound belongs to the class of sulfoxyethyl/vinylsulfonylphenyldiazenylnaphthalene-functionalized reactive azo dyes . These dyes are known for their vibrant colors and are widely used in the textile industry for dyeing fabrics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate involves several steps:
Diazotization: The process begins with the diazotization of 2-methoxyaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthylamine to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonate groups, enhancing its solubility in water.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters such as temperature, pH, and reaction time are optimized to ensure high yield and purity. The final product is then purified through filtration and drying processes .
化学反应分析
Types of Reactions
Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The sulfonate groups enhance its solubility in water, allowing it to interact with different molecular targets. The azo bond in the compound can undergo reversible cleavage, making it useful in various applications where controlled release of the dye is required .
相似化合物的比较
Similar Compounds
Tetrasodium 4-amino-5-hydroxy-3,6-bis((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulfonate: Another reactive azo dye with similar properties.
Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate: A compound with similar functional groups and applications.
Uniqueness
Trisodium N-(5-hydroxy-6-((5-((2-(sulphonatooxy)ethyl)sulphonyl)-2-methoxyphenyl)azo)-7-sulphonato-2-naphthyl)succinamate is unique due to its specific combination of functional groups, which provide it with distinct solubility and reactivity properties. Its ability to form stable complexes and undergo reversible azo bond cleavage makes it particularly useful in applications requiring controlled release.
属性
CAS 编号 |
28316-43-0 |
|---|---|
分子式 |
C23H20N3Na3O14S3 |
分子量 |
727.6 g/mol |
IUPAC 名称 |
trisodium;4-[[5-hydroxy-6-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C23H23N3O14S3.3Na/c1-39-18-5-3-15(41(31,32)9-8-40-43(36,37)38)12-17(18)25-26-22-19(42(33,34)35)11-13-10-14(2-4-16(13)23(22)30)24-20(27)6-7-21(28)29;;;/h2-5,10-12,30H,6-9H2,1H3,(H,24,27)(H,28,29)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChI 键 |
AWLFRWQWZLKXRL-UHFFFAOYSA-K |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


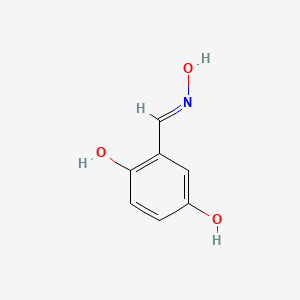

![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)
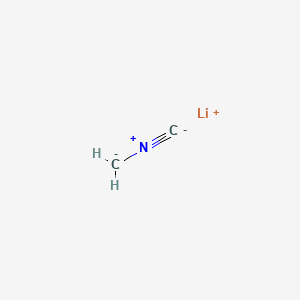
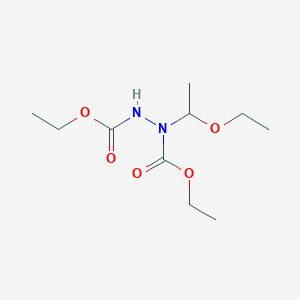
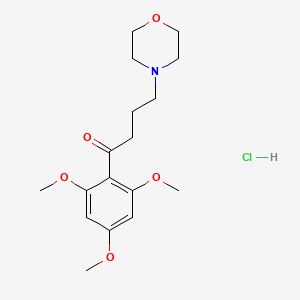
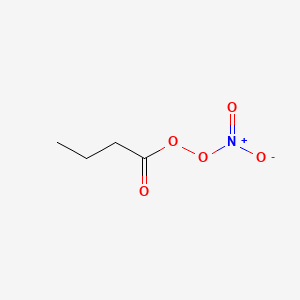
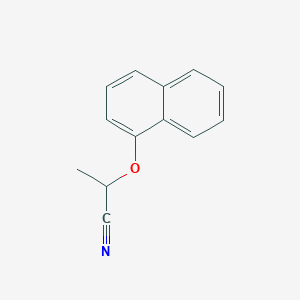
![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)
